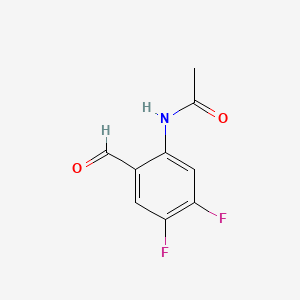

N-(4,5-difluoro-2-formylphenyl)acetamide

Beschreibung

N-(4,5-Difluoro-2-formylphenyl)acetamide is an acetamide derivative featuring a difluorophenyl ring substituted with a formyl group at the ortho position and an acetylated amine.

Eigenschaften

Molekularformel |

C9H7F2NO2 |

|---|---|

Molekulargewicht |

199.15 g/mol |

IUPAC-Name |

N-(4,5-difluoro-2-formylphenyl)acetamide |

InChI |

InChI=1S/C9H7F2NO2/c1-5(14)12-9-3-8(11)7(10)2-6(9)4-13/h2-4H,1H3,(H,12,14) |

InChI-Schlüssel |

OKFNRWMFRRBUCB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=C(C=C1C=O)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-difluoro-2-formylphenyl)acetamide typically involves the reaction of 4,5-difluoro-2-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(4,5-difluoro-2-formylphenyl)acetamide may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and technology to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-difluoro-2-formylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 4,5-difluoro-2-carboxyphenylacetamide.

Reduction: 4,5-difluoro-2-aminophenylacetamide.

Substitution: 4,5-dimethoxy-2-formylphenylacetamide.

Wissenschaftliche Forschungsanwendungen

N-(4,5-difluoro-2-formylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4,5-difluoro-2-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of its potential anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Antimicrobial Activity

Several acetamide derivatives with halogenated aromatic systems demonstrate antimicrobial activity. For example:

- Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide exhibits potent activity against gram-positive bacteria due to the synergistic effects of the difluorophenyl group and the sulfonated piperazine-thiazole system .

- Compound 49 : N-(Thiazol-2-yl)acetamide derivative shows antifungal activity, attributed to the thiazole ring’s ability to disrupt fungal membranes .

Comparison :

| Property | N-(4,5-Difluoro-2-formylphenyl)acetamide | Compound 47 (Antimicrobial) |

|---|---|---|

| Core Structure | Difluorophenyl + formyl + acetamide | Difluorophenyl + sulfonated piperazine-thiazole |

| Key Substituents | Formyl (-CHO) | Benzo[d]thiazol-sulfonyl |

| Bioactivity | Not reported (potential intermediate) | Gram-positive antibacterial |

The absence of a sulfonated heterocycle in the target compound may limit its direct antimicrobial efficacy, but the formyl group could serve as a site for further functionalization to enhance activity.

Pyridazinone-Based Acetamides as Receptor Agonists

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, act as selective FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils .

Comparison :

| Property | N-(4,5-Difluoro-2-formylphenyl)acetamide | Pyridazinone Derivative (FPR2 Agonist) |

|---|---|---|

| Aromatic System | Difluorophenyl | Pyridazinone + methoxybenzyl |

| Functional Groups | Formyl (-CHO) | Methoxy (-OCH3), bromophenyl |

| Pharmacological Role | Undetermined | Pro-inflammatory signaling modulation |

Pyrrole Alkaloids with Formyl Substituents

Pyrrole alkaloids like N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide, isolated from Fusarium incarnatum, demonstrate antitumor and antioxidant properties. The formyl group enhances reactivity, enabling interactions with cellular targets .

Comparison :

| Property | N-(4,5-Difluoro-2-formylphenyl)acetamide | Fusarium Pyrrole Alkaloid |

|---|---|---|

| Core Structure | Acetamide + difluorophenyl | Pyrrole + hydroxymethyl + acetamide |

| Formyl Position | Ortho to acetamide | Embedded in pyrrole ring |

| Bioactivity | Not reported | Antitumor, antioxidant |

The target compound’s formyl group is positioned on a phenyl ring rather than a pyrrole, which may alter its redox activity and target specificity.

Thiadiazolyl Acetamide Derivatives

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide incorporates a thiadiazole ring, which improves metabolic stability and binding affinity in heterocyclic systems .

Comparison :

| Property | N-(4,5-Difluoro-2-formylphenyl)acetamide | Thiadiazolyl Acetamide |

|---|---|---|

| Heterocyclic System | None | 1,3,4-Thiadiazole |

| Substituents | Difluoro, formyl | Fluorophenyl, acetyl |

| Potential Application | Synthetic intermediate | Antimicrobial, enzyme inhibition |

The thiadiazole ring in the analog enhances rigidity and electronic properties, which are absent in the target compound.

Physicochemical Properties of Structural Analogs

- N-(2-Formyl-4,5-dimethylphenyl)acetamide (CAS 70128-17-5): Molecular Formula: C11H13NO2 Molecular Weight: 191.23 g/mol Substituents: Methyl groups at 4,5-positions .

Comparison :

| Property | N-(4,5-Difluoro-2-formylphenyl)acetamide | N-(2-Formyl-4,5-dimethylphenyl)acetamide |

|---|---|---|

| Molecular Weight | ~215 g/mol (estimated) | 191.23 g/mol |

| Substituents | Electron-withdrawing (-F) | Electron-donating (-CH3) |

| Lipophilicity | Higher (due to -F) | Lower |

Fluorine substituents likely increase the target compound’s lipophilicity and metabolic stability compared to methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.